molecular formula C8H8F3NO B6255586 [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 451459-23-7

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B6255586
CAS No.: 451459-23-7
M. Wt: 191.2
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Description

Contextual Significance of Trifluoromethylated Pyridines in Organic Synthesis

Trifluoromethylated pyridines (TFMPs) represent a critical structural motif in the development of modern pharmaceuticals and agrochemicals. researchgate.net The incorporation of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. nih.gov This group is a strong electron-withdrawing moiety and is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which can positively influence a compound's pharmacokinetic profile and biological activity. researchgate.netnih.gov

The synthesis of TFMPs has been a subject of extensive research. Historically, methods involved the chlorination and subsequent fluorination of picolines, first reported in 1947. nih.gov Modern organic synthesis has expanded this toolbox to include a variety of strategies, such as:

Chlorine/Fluorine Exchange: Using trichloromethylpyridines as precursors. nih.gov

Cyclocondensation Reactions: Employing trifluoromethyl-containing building blocks to construct the pyridine ring. nih.gov

Direct C-H Trifluoromethylation: Advanced methods that directly introduce the -CF3 group onto the pyridine ring, though controlling regioselectivity can be challenging. nih.gov

The strategic placement of the trifluoromethyl group on the pyridine ring is crucial and has led to the development of numerous commercial products. While 3- or 5-trifluoromethyl-substituted pyridines were common in early agrochemicals, substitution patterns involving the 6-position have become increasingly prevalent since 1990. nih.gov Notably, 4-(trifluoromethyl)pyridine (B1295354) moieties are found in commercialized agrochemicals like flonicamid (B1672840) and pyroxsulam. nih.gov The versatility and beneficial properties imparted by the -CF3 group ensure that trifluoromethylated pyridines remain a cornerstone of synthetic chemistry research.

The Role of Pyridylmethanol Scaffolds in Chemical Science

The pyridine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of FDA-approved drugs and biologically active natural products. nih.govmdpi.com It acts as a versatile framework that can engage in various biological interactions, including hydrogen bonding and pi-stacking. scbt.com The introduction of a methanol (B129727) (-CH2OH) group onto this scaffold creates a pyridylmethanol, a structure of significant utility in chemical science.

The primary role of the pyridylmethanol moiety is to serve as a versatile synthetic intermediate or a key pharmacophoric element. The hydroxyl group of the methanol substituent provides a reactive handle for a wide range of chemical transformations, including:

Esterification and Etherification: Allowing for the connection of the pyridine core to other molecular fragments.

Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further synthetic pathways.

Halogenation: Converting the hydroxyl group into a leaving group for nucleophilic substitution reactions.

This functional group versatility allows chemists to readily modify pyridylmethanol scaffolds, making them valuable building blocks in the synthesis of complex molecules for drug discovery and materials science. google.comcymitquimica.com

Research Landscape of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

A review of the current academic literature indicates that this compound is not the subject of extensive, dedicated research studies. Instead, its primary role appears to be that of a specialized building block available from commercial chemical suppliers for use in synthetic and medicinal chemistry research. Its molecular structure combines the key features discussed previously: a pyridine ring substituted with both a lipophilic, metabolically stable trifluoromethyl group and a reactive methyl group, alongside a versatile hydroxymethyl functional handle.

While specific published syntheses or applications for this exact isomer are not readily found, its potential as a research tool can be inferred. The compound is likely utilized as an intermediate in the synthesis of more complex molecules. The hydroxymethyl group at the 2-position can be readily oxidized or converted into a leaving group, allowing for the introduction of other functionalities or the construction of larger molecular architectures. The methyl group at the 6-position and the trifluoromethyl group at the 4-position provide specific steric and electronic properties that can be used to fine-tune the biological activity and pharmacokinetic properties of target compounds. nih.gov

Below is a table summarizing the key chemical properties of this compound, as gathered from chemical supplier databases.

PropertyData
IUPAC Name This compound
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
InChIKey IXQXKVJAILGPRQ-UHFFFAOYSA-N

This data is compiled from publicly available chemical vendor information.

Given the established importance of trifluoromethylated pyridines in agrochemicals and pharmaceuticals, nih.gov it is plausible that this compound is being explored in proprietary, unpublished research for the development of new active ingredients. Its unique substitution pattern offers a distinct scaffold for chemists to explore in the design of novel bioactive compounds.

Strategies for Constructing the 4-(trifluoromethyl)pyridine Core

Cycloaddition Reactions

Cycloaddition reactions offer an elegant approach to constructing the pyridine ring in a single, often highly regioselective, step from simpler components. A notable method is the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles. nih.gov This strategy is advantageous as it builds the substituted pyridine core with the trifluoromethyl group precisely positioned. The reaction proceeds smoothly under the influence of a catalyst system typically composed of CoCl₂(phen), zinc bromide, and zinc dust, affording the desired α-fluoroalkylated pyridines in excellent yields. nih.gov This method is scalable and utilizes an inexpensive and abundant metal catalyst. nih.gov

Table 1: Overview of Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis nih.gov

Feature Description
Reaction Type [2+2+2] Cycloaddition
Key Reactants Trifluoromethyl-containing diyne, Nitrile
Catalyst System CoCl₂(phen) / ZnBr₂ / Zn
Advantages High regioselectivity, Excellent yields, Use of inexpensive cobalt catalyst, Scalable

| Product | α-Trifluoromethylated pyridine derivative |

Cross-Coupling Approaches to Pyridine Ring Formation

While cycloadditions build the ring from the ground up, cross-coupling reactions are instrumental in functionalizing a pre-formed ring with the necessary substituents. One of the main methods for preparing trifluoromethylpyridine derivatives involves the direct introduction of a trifluoromethyl group via a substitution reaction with bromo- or iodopyridines. nih.gov This is typically achieved using a trifluoromethyl active species, such as a trifluoromethyl-copper reagent. nih.gov Copper-catalyzed trifluoromethylation of aryl and heteroaryl halides or boronic acids using reagents like TMSCF₃ (Ruppert-Prakash reagent) or NaSO₂CF₃ (Langlois' reagent) under mild conditions provides a versatile route to these structures. organic-chemistry.org

For the synthesis of the specific 6-methyl-4-(trifluoromethyl)pyridine core, a hypothetical cross-coupling strategy could involve a precursor like 2-chloro-6-methyl-4-iodopyridine. A selective copper-catalyzed trifluoromethylation at the more reactive 4-position would yield 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, a known compound. sigmaaldrich.comcrescentchemical.com

Functionalization of Pre-formed Pyridine Rings

The direct introduction of a trifluoromethyl group onto an existing, appropriately substituted pyridine ring is a common and powerful strategy. Historically, this was achieved through harsh chlorination and fluorination of picoline (methylpyridine). nih.gov A more contemporary and widely used industrial method is the chlorine/fluorine exchange (Halex reaction) on a trichloromethyl-substituted pyridine. This involves first converting a methyl group on the pyridine ring to a -CCl₃ group, followed by treatment with a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃) to yield the -CF₃ group. nih.gov

More recent advancements have focused on direct C-H trifluoromethylation. These methods often involve the activation of the pyridine ring through hydrosilylation to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation. researchgate.netchemrxiv.org While powerful, controlling the regioselectivity of such reactions can be challenging, as trifluoromethyl radicals can react at multiple positions on the pyridine ring. chemrxiv.org

Introduction of the 2-Hydroxymethyl Moiety

Once the 6-methyl-4-(trifluoromethyl)pyridine core is synthesized, the final step is the introduction of the hydroxymethyl (-CH₂OH) group at the 2-position. This is a standard functional group interconversion in organic synthesis.

Reduction of Carboxylic Acid Derivatives

A highly reliable and common method for installing the 2-hydroxymethyl group is through the reduction of a corresponding carboxylic acid or its ester derivative. The precursor, 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, is a known compound, suggesting this is a viable synthetic route. appchemical.com This carboxylic acid can be synthesized through methods such as the oxidation of the methyl group of a 2,6-dimethyl-4-(trifluoromethyl)pyridine precursor. The subsequent reduction of the carboxylic acid to the primary alcohol is a fundamental transformation that can be achieved with various reducing agents.

Table 2: Common Reducing Agents for Carboxylic Acid to Alcohol Conversion

Reducing Agent Typical Conditions Notes
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup Highly reactive, non-selective, reduces many other functional groups.
Borane (BH₃) THF or other ethers More selective than LiAlH₄; does not reduce esters, amides as readily.

The choice of reagent depends on the presence of other functional groups in the molecule that need to be preserved. For a robust substrate like the 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, a strong reducing agent like lithium aluminum hydride or a borane complex would be effective.

Hydroformylation or Hydrosilylation Routes

Alternative, though potentially less direct, methods for introducing the hydroxymethyl group include hydroformylation and hydrosilylation.

A hydroformylation route would necessitate a 2-vinyl-6-methyl-4-(trifluoromethyl)pyridine precursor. The hydroformylation reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group using a catalyst (e.g., based on rhodium or ruthenium) in the presence of carbon monoxide and hydrogen. redalyc.org This would produce 6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde, which can then be readily reduced to the target alcohol using a mild reducing agent like sodium borohydride. Recent developments have also enabled copper hydride (CuH)-catalyzed enantioselective formal hydroformylation of vinyl arenes. nih.gov

A hydrosilylation route would typically involve the reduction of a 2-formyl derivative (6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde) using a hydrosilane (e.g., polymethylhydrosiloxane) and a suitable catalyst. This method is often milder than using metal hydrides and offers an alternative pathway for the reduction of the aldehyde to the primary alcohol.

An in-depth examination of the synthetic approaches toward this compound reveals a variety of sophisticated chemical strategies. This article focuses exclusively on the methodologies for its formation, including oxidative techniques, catalytic systems, and asymmetric approaches to its chiral analogs.

Properties

CAS No.

451459-23-7

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methyl 4 Trifluoromethyl Pyridin 2 Yl Methanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary alcohol of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol can be oxidized to form either the corresponding aldehyde, 6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde, or the carboxylic acid, 6-methyl-4-(trifluoromethyl)picolinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. For a structurally similar compound, (6-trifluoromethyl-pyridin-2-yl)-methanol, diisobutylaluminium hydride (DIBAL-H) has been used to achieve this transformation, yielding 6-trifluoromethyl-pyridine-2-carbaldehyde. It is anticipated that similar conditions would be effective for the oxidation of this compound.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of oxidizing the hydroxymethyl group directly to the carboxylic acid. The oxidation of a related compound, 2,6-dimethylpyridine, to 6-methyl-2-pyridinecarboxylic acid has been successfully achieved using KMnO₄. This suggests a viable route for the synthesis of 6-methyl-4-(trifluoromethyl)picolinic acid from this compound.

Table 1: Oxidation Reactions of Pyridine-2-methanol Analogs
Starting MaterialReagentProductYieldReference
(6-Trifluoromethyl-pyridin-2-yl)-methanolDiisobutylaluminium hydride (DIBAL-H)6-Trifluoromethyl-pyridine-2-carbaldehyde21%
2,6-DimethylpyridinePotassium permanganate (KMnO₄)6-Methyl-2-pyridinecarboxylic acid75%

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This is typically achieved by protonation of the hydroxyl group under acidic conditions or by converting it into a better leaving group, such as a tosylate or a mesylate.

Recent studies have explored the use of catalysts like methyltrifluoromethanesulfonate (MeOTf) to facilitate the direct nucleophilic substitution of alcohols. This methodology has been shown to be effective for a range of benzylic, allylic, and propargylic alcohols with various nucleophiles, including 1,3-dicarbonyl compounds, amides, and indoles. While direct experimental evidence for this compound is not available, its structural similarity to benzylic alcohols suggests that it would be a suitable substrate for such catalytic nucleophilic substitution reactions.

Esterification: The reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, will produce the corresponding ester. This reaction is typically catalyzed by a strong acid. The esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been studied, indicating the feasibility of such transformations involving fluorinated pyridyl moieties.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration of the alcohol in the presence of another alcohol can also yield ethers, although this method is generally more suitable for symmetrical ether synthesis.

The hydroxymethyl group can be converted into a halide (e.g., -Cl, -Br, -I) or a pseudohalide (e.g., -CN, -N₃) through nucleophilic substitution reactions. This transformation typically requires the activation of the hydroxyl group, as mentioned previously. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively. These pyridyl halides can then serve as versatile intermediates for further synthetic modifications.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes it less susceptible to electrophilic aromatic substitution compared to benzene. The reactivity and regioselectivity of substitution are further influenced by the electronic properties of the substituents on the ring.

In this compound, the pyridine ring is substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The directing effects of these groups, in conjunction with the deactivating effect of the pyridine nitrogen, determine the outcome of electrophilic aromatic substitution reactions.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions.

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and deactivating group. It directs electrophilic attack to the meta position relative to itself. In this molecule, the positions meta to the CF₃ group are the 3- and 5-positions.

Methyl Group (-CH₃): This is an electron-donating and activating group. It directs electrophilic attack to the ortho and para positions relative to itself. In this molecule, the position ortho to the methyl group is the 5-position, and the position para is the 3-position.

Considering the combined influence of these factors, the 3- and 5-positions are the most likely sites for electrophilic attack. The methyl group activates the 3- and 5-positions, while the trifluoromethyl group deactivates the entire ring but also directs towards the 3- and 5-positions. The pyridine nitrogen also directs to these positions. Therefore, electrophilic aromatic substitution, if it occurs, is expected to proceed at either the 3- or 5-position of the pyridine ring. The harsh reaction conditions often required for electrophilic substitution on deactivated pyridine rings should be noted.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound
Substituent/Ring FeatureElectronic EffectDirecting Influence
Pyridine NitrogenElectron-withdrawing (Inductive and Resonance)3- and 5-positions
4-(Trifluoromethyl) groupStrongly electron-withdrawing (Inductive)3- and 5-positions (meta)
6-Methyl groupElectron-donating (Inductive and Hyperconjugation)3- (para) and 5- (ortho) positions

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound itself is not feasible as the molecule lacks a suitable leaving group on the aromatic core. However, derivatives of this compound, particularly those where a halogen atom is present on the ring, are expected to be highly susceptible to SNAr reactions. The regioselectivity and rate of such reactions are governed by the positions of the substituents.

The pyridine nitrogen atom and the strongly electron-withdrawing trifluoromethyl group at the C-4 position work in concert to significantly lower the electron density of the aromatic ring, thereby activating it for nucleophilic attack. libretexts.org In pyridine systems, nucleophilic attack is favored at the C-2 (ortho) and C-4 (para) positions because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. stackexchange.com

For a hypothetical derivative, such as 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, the C-2 position is highly activated. The trifluoromethyl group at C-4 provides strong para-activation, while the pyridine nitrogen provides ortho-activation. A nucleophile would readily attack the C-2 position, displacing the chloride. Similarly, a leaving group at the C-6 position would also be readily displaced. A leaving group at the C-3 or C-5 positions would be less reactive, as the stabilizing influence of the ring nitrogen is not as direct. Research on analogous compounds, such as 2-fluoro-4-(trifluoromethyl)pyridine, confirms their utility in SNAr reactions for the preparation of aminopyridines. sigmaaldrich.com Likewise, various nucleophiles have been successfully used to displace the 2-chloro group in 6-trifluoromethyl pyridine derivatives. researchgate.net

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative Based on established reactivity principles for trifluoromethyl-substituted pyridines.

Starting MaterialNucleophile (Nu)Predicted Major Product
5-Chloro-6-methyl-4-(trifluoromethyl)pyridin-2-ylR-NH₂ (Amine)[5-(Alkylamino)-6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
3-Chloro-6-methyl-4-(trifluoromethyl)pyridin-2-ylR-O⁻ (Alkoxide)[3-(Alkoxy)-6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
5-Chloro-6-methyl-4-(trifluoromethyl)pyridin-2-ylR-S⁻ (Thiolate)[5-(Alkylthio)-6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Metalation and Organometallic Transformations

Metalation, the deprotonation of a C-H bond by a strong base (typically an organolithium reagent), is a powerful tool for the functionalization of aromatic rings. The regioselectivity of this reaction is controlled by the acidity of the C-H protons and the presence of directing metalation groups (DMGs). wikipedia.org

In this compound, there are three potential sites for metalation: the C-3 proton, the C-5 proton, and the protons of the C-6 methyl group.

Directed ortho-Metalation (DoM) at C-3 : The hydroxymethyl group at the C-2 position is a potential DMG. Upon deprotonation of the alcohol by the organolithium base, the resulting lithium alkoxide becomes a powerful directing group, facilitating the deprotonation of the adjacent C-3 position. harvard.edu This is a common and predictable pathway for 2-substituted pyridines.

Metalation at C-5 : The C-5 proton is adjacent to the C-6 methyl group and ortho to the C-4 trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the adjacent C-3 and C-5 protons, making them susceptible to deprotonation. However, the steric bulk of the C-6 methyl group may hinder the approach of the base to the C-5 position.

Benzylic-type Metalation at C-6 : The methyl group at C-6 is adjacent to the ring nitrogen, which increases the acidity of its protons. Deprotonation at this site would generate a pyridyl-methyl anion, a useful nucleophile for subsequent reactions with electrophiles.

The ultimate regiochemical outcome depends on the base used, the reaction temperature, and steric factors. The formation of a lithium alkoxide at the C-2 position strongly favors subsequent metalation at the C-3 position. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of functional groups.

Table 2: Potential Products from Metalation and Electrophilic Quench

Metalation SiteBase/ConditionsElectrophile (E+)Product after Quench
C-32 eq. n-BuLi, THF, -78°C(CH₃)₂C=O (Acetone)[3-(1-hydroxy-1-methylethyl)-6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
C-5LDA, THF, -78°CI₂ (Iodine)[5-iodo-6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
C-6 (Methyl)LDA, THF, -78°CCH₃-I (Methyl Iodide)[6-ethyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Influence of Trifluoromethyl and Methyl Substituents on Reactivity

The reactivity of the this compound core is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects on Aromatic Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the trifluoromethyl (CF₃) group at the C-4 position.

Trifluoromethyl Group (CF₃) : The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. It operates primarily through a strong negative inductive effect (-I), pulling electron density from the ring through the sigma bond framework. This effect significantly lowers the electron density across the entire aromatic system, making the ring much more susceptible to nucleophilic attack and increasing the acidity of the ring C-H protons. libretexts.org Studies on 4-(trifluoromethyl)pyridine (B1295354) show that the CF₃ group strongly deactivates the ring toward certain types of reactions, such as those with cationic organometallic complexes. academie-sciences.fr

Methyl Group (CH₃) : In contrast, the methyl group at C-6 is a weak electron-donating group. It exerts its influence through a positive inductive effect (+I) and hyperconjugation. This slightly increases the electron density at the ortho (C-5) and para (N-atom) positions relative to its point of attachment, partially counteracting the powerful deactivating effect of the CF₃ group.

The net result of these opposing electronic influences is a highly polarized, electron-poor pyridine ring that is activated for nucleophilic substitution and metalation, while being strongly deactivated towards electrophilic aromatic substitution.

Steric Hindrance and Regioselective Outcomes

Steric hindrance, the spatial blocking of a reaction site by neighboring atoms or groups, plays a critical role in determining the regioselectivity of reactions involving this molecule.

C-6 Methyl Group : The methyl group at the C-6 position provides significant steric bulk. This bulk can impede the approach of reagents to the adjacent C-5 position. For a metalation reaction, a bulky base like lithium diisopropylamide (LDA) might find it difficult to access the C-5 proton, potentially favoring deprotonation at the less hindered C-3 position or the C-6 methyl group. This effect has been observed in various pyridine systems where ortho-methyl groups can influence reaction pathways. nih.gov

C-2 Hydroxymethyl Group : The hydroxymethyl group at the C-2 position also occupies space and will influence the accessibility of the C-3 position. While its role as a directing group in metalation is electronically favorable for the C-3 site, its size could influence the approach of particularly large nucleophiles or electrophiles targeting that position.

Applications of 6 Methyl 4 Trifluoromethyl Pyridin 2 Yl Methanol As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The utility of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol as a direct precursor for fused-ring, spiro, or bridged heterocyclic systems is not described in the available literature. General synthetic strategies for such systems often require different functionalities on the pyridine (B92270) ring, such as amino or halo groups, to facilitate cyclization reactions.

Scaffolds for Fused-Ring Systems

Methodologies for synthesizing fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, typically involve intramolecular or intermolecular cyclizations starting from precursors like aminopyridines or pyridinones. The hydroxymethyl group of this compound would require conversion to a different functional group, for example, through oxidation to an aldehyde or conversion to a halide, to participate in common fused-ring forming reactions. However, specific instances of such a synthetic sequence starting from this compound are not reported.

Precursor for Spiro and Bridged Compounds

The synthesis of spiro- and bridged-ring systems containing a pyridine moiety is an area of active research. These complex three-dimensional structures often require multi-step synthetic sequences involving reactions like electrophilic cyclizations or cycloadditions. There is currently no available data demonstrating the use of this compound as a starting material for the construction of such spiro or bridged architectures.

Ligand Design and Coordination Chemistry (focused on synthetic approaches)

The pyridine-2-yl-methanol scaffold is a known motif in the design of chelating ligands for coordination chemistry. The nitrogen atom of the pyridine and the oxygen of the alcohol can coordinate to a metal center. The presence of both methyl and trifluoromethyl groups on the pyridine ring would electronically and sterically influence the properties of any resulting metal complex. Despite this potential, there are no specific studies describing the synthesis of ligands or coordination complexes directly from this compound.

Precursor for Monomers in Polymer Synthesis

The use of functionalized pyridines as monomers for specialty polymers is an established field. The hydroxymethyl group of this compound could potentially be converted into a polymerizable group, such as an acrylate (B77674) or vinyl ether. The resulting monomer could then be used to introduce the trifluoromethylpyridine moiety into a polymer chain, potentially imparting unique thermal or optical properties. However, a search of the current literature and patent landscape found no instances of this compound being used for this purpose.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR spectroscopy allows for the identification of the different types of protons and their neighboring environments within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxymethyl groups.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The presence of the trifluoromethyl group significantly influences the chemical shifts of the carbon atoms in the pyridine ring, causing a downfield shift for the carbon to which it is attached and affecting the adjacent carbons through C-F coupling.

A detailed analysis of the expected ¹H and ¹³C NMR spectral data is presented in the table below.

¹H NMR Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.3-7.5s
H-5~7.1-7.3s
-CH₂OH~4.7-4.9s
-CH₃~2.5-2.7s
-OHVariablebr s
¹³C NMR Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-2~160-162s
C-3~118-120q~3-5
C-4~148-150q~30-35
C-5~115-117q~4-6
C-6~158-160s
-CH₂OH~63-65s
-CH₃~23-25s
-CF₃~123-125q~270-275

Note: Predicted values are based on the analysis of similar substituted pyridine compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the specific detection and analysis of fluorine-containing groups. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key indicator of the electronic environment of the CF₃ group on the pyridine ring. Typically, the resonance for a CF₃ group on an aromatic ring appears in a well-defined region of the ¹⁹F NMR spectrum.

¹⁹F NMR Atom Predicted Chemical Shift (δ, ppm) Multiplicity
-CF₃~ -60 to -65s

Note: The chemical shift is referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be expected to show correlations between the aromatic protons on the pyridine ring if any coupling exists, though in this specific substitution pattern, they are expected to be singlets.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons (-CH₂OH) would correlate with the signal for the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound.

HRMS Data Value
Molecular Formula C₈H₈F₃NO
Calculated Exact Mass 191.0558
Observed m/z [M+H]⁺ = 192.0631

Note: The observed m/z value is for the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the hydroxymethyl group: A common fragmentation pathway for benzyl-type alcohols is the loss of the -CH₂OH group, leading to a stable pyridinium (B92312) ion.

Loss of a methyl radical: Cleavage of the methyl group from the pyridine ring would result in another characteristic fragment.

Fragmentation of the pyridine ring: The stable aromatic ring can also fragment under high energy conditions, leading to a series of smaller ions.

Loss of HF or CF₂: Fragmentation involving the trifluoromethyl group can also occur, though it is generally a very stable group.

A summary of the expected major fragments is provided in the table below.

Predicted m/z Proposed Fragment Ion Neutral Loss
191[M]⁺
174[M - OH]⁺OH
160[M - CH₂OH]⁺CH₂OH
176[M - CH₃]⁺CH₃
122[M - CF₃]⁺CF₃

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, providing a unique "fingerprint" of the compound.

For this compound, a detailed analysis of its IR and Raman spectra would reveal key functional group vibrations. The presence of a hydroxyl (-OH) group from the methanol moiety would be expected to produce a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be observable.

The pyridine ring itself has a set of characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring, with methyl, trifluoromethyl, and methanol groups, would influence the exact frequencies and intensities of these peaks.

The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, arising from the C-F stretching vibrations. The methyl (-CH₃) group would exhibit C-H stretching and bending vibrations.

A hypothetical data table for the expected vibrational modes is presented below. It is important to note that these are generalized ranges and the precise, experimentally determined values for this compound are not currently available.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600
Pyridine RingC-H Stretch>3000
Pyridine RingC=C, C=N Stretch1400-1600
Trifluoromethyl (-CF₃)C-F Stretch1100-1300
Methanol (-CH₂OH)C-O Stretch1000-1200
Methyl (-CH₃)C-H Bending~1375 and ~1450

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis of this compound would require the growth of a suitable single crystal. The diffraction pattern of X-rays passing through this crystal would then be used to calculate the electron density map of the molecule, revealing the positions of the atoms.

The resulting structural data would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, and unit cell dimensions. From this, a detailed understanding of the molecule's geometry could be obtained. For example, the planarity of the pyridine ring, the orientation of the methanol and trifluoromethyl substituents, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be elucidated.

Without experimental data, a hypothetical table of crystallographic parameters cannot be accurately constructed. However, the type of information that would be obtained is outlined below.

Table 2: Illustrative Crystallographic Data for a Pyridine Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)980
Z4

Computational and Theoretical Studies of 6 Methyl 4 Trifluoromethyl Pyridin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

A fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with its electronic structure. Quantum chemical calculations are indispensable tools for this purpose.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol would typically involve geometry optimization to find the lowest energy structure. Key electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges would be calculated. The MEP, for instance, would be invaluable in identifying the electrophilic and nucleophilic sites within the molecule, offering predictions about its intermolecular interactions.

Molecular Orbital Theory and Reactivity Indices

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated, providing a quantitative measure of the molecule's reactivity.

Conformational Analysis and Energetic Landscapes

The presence of the hydroxymethyl group introduces rotational flexibility around the C-C and C-O single bonds. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of interest and calculating the potential energy at each step. The resulting potential energy surface would reveal the global and local energy minima, providing insight into the molecule's preferred shapes and their relative populations at a given temperature.

Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its oxidation to the corresponding aldehyde or carboxylic acid, or its participation as a ligand in organometallic catalysis. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. For this compound, calculations could provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data is a crucial step in validating the computational model and can aid in the interpretation of experimental results.

Below is a hypothetical data table summarizing the kind of information that would be generated from the computational studies described above. It is important to reiterate that this data is illustrative and not based on published research for this specific compound.

Computational MethodParameterPredicted Value
DFT (B3LYP/6-311G**)HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D
TD-DFTFirst Electronic Transition280 nm
GIAO-DFT¹³C Chemical Shift (CH₂)65 ppm
¹H Chemical Shift (CH₂)4.8 ppm

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Protocols

The future synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol and its analogs is expected to be heavily influenced by the principles of green chemistry. Researchers are increasingly focused on developing methods that are not only efficient but also environmentally benign. researchgate.netnih.gov Key areas of exploration will likely include the use of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijarsct.co.in

The development of novel catalytic systems is also paramount. This includes the design of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net Furthermore, the replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or even solvent-free reaction conditions, will be a critical focus. researchgate.netijarsct.co.in These sustainable approaches aim to make the synthesis of complex pyridine (B92270) derivatives more economical and environmentally responsible. rasayanjournal.co.in

Exploration of Novel Reaction Pathways and Reactivity Modes

The trifluoromethyl group and the substituted pyridine ring in this compound offer unique opportunities for exploring novel reaction pathways. The trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, can influence the reactivity of the pyridine ring and be a target for novel transformations. nih.govresearchoutreach.org

One emerging area is the selective C–H bond activation and functionalization of the pyridine ring. nih.gov This strategy allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and step-economical syntheses. beilstein-journals.org Research into the regioselective trifluoromethylation of pyridine rings is also an active field, with methods being developed to control the position of trifluoromethyl group introduction. acs.orgchemrxiv.org

Furthermore, the reactivity of the trifluoromethyl group itself is a subject of ongoing investigation. Defluorinative functionalization, where one or more fluorine atoms are replaced with other functional groups, opens up new avenues for creating novel analogs with potentially different biological activities. researchgate.netchemrxiv.org The interplay between the electron-withdrawing trifluoromethyl group and the pyridine nitrogen is expected to lead to unique reactivity patterns that are yet to be fully explored. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science is driving the integration of automated synthesis and flow chemistry platforms. nih.govwhiterose.ac.ukwhiterose.ac.uk The synthesis of this compound and its derivatives is well-suited for these technologies. springerprofessional.de

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps. uc.ptmdpi.comdurham.ac.uk This can lead to higher yields, cleaner reactions, and easier scale-up. springerprofessional.de For the synthesis of heterocyclic compounds like pyridines, flow chemistry has been shown to be a powerful tool. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of analogs by systematically varying the substituents on the pyridine ring. nih.govwhiterose.ac.ukresearchgate.net By combining automated synthesis with flow chemistry, it is possible to create a fully automated system for the design, synthesis, and purification of novel compounds based on the this compound scaffold. nih.gov

Discovery of Unexplored Derivatization Possibilities

The structure of this compound provides multiple sites for derivatization, allowing for the creation of a wide range of new molecules with potentially valuable properties. The hydroxymethyl group is a versatile handle for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers, esters, and amines.

Beyond the hydroxymethyl group, the pyridine ring itself offers several positions for derivatization. As mentioned earlier, C-H activation can be used to introduce substituents at various positions. nih.gov Additionally, the trifluoromethyl group can potentially be modified through defluorinative pathways. researchgate.netchemrxiv.org The development of new catalytic methods will be crucial for exploring these possibilities and for achieving high regioselectivity in the functionalization of the pyridine ring. The synthesis of diverse functionalized piperidines from pyridine precursors also presents an interesting avenue for creating saturated analogs. acs.org

The exploration of these derivatization possibilities will be essential for tuning the physicochemical and biological properties of the core scaffold, leading to the discovery of new compounds with applications in various fields, including medicine and agriculture. acs.org

Q & A

Q. What are the common synthetic routes for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol?

The synthesis typically involves functionalization of a pyridine core. A validated approach includes:

  • Nucleophilic substitution : Reacting 2-chloro-4-(trifluoromethyl)pyridine with methyl Grignard reagents to introduce the methyl group at position 6, followed by hydroxymethylation via oxidation or substitution.
  • Metal-catalyzed coupling : Palladium-mediated cross-coupling to install trifluoromethyl groups, as seen in analogous trifluoromethylpyridine syntheses .
  • Post-functionalization : Introducing the hydroxymethyl group via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction (NaBH₄) .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Refinement using SHELXL (e.g., resolving bond angles and torsional strain in the pyridine ring) .
  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (-60 to -70 ppm) and ¹H NMR for hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key reactivity patterns of the hydroxymethyl group?

The hydroxymethyl group undergoes:

  • Oxidation : Catalyzed by MnO₂ or TEMPO/oxone to form the aldehyde, useful for further derivatization.
  • Esterification : Reaction with acyl chlorides or anhydrides to yield esters for prodrug design.
  • Protection strategies : TBDMS or acetyl groups to prevent unwanted side reactions during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselective functionalization requires:

  • Directing groups : Use of ortho-directing substituents (e.g., methyl at position 6) to guide electrophilic substitution at position 4 .
  • Transition-metal catalysis : Pd-mediated C-H activation to install trifluoromethyl or fluorinated groups selectively .
  • Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How to resolve discrepancies between computational and experimental molecular geometry data?

  • X-ray refinement : Use SHELXL’s restraints/constraints to model dynamic disorder or thermal motion .
  • DFT benchmarking : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data, adjusting for solvation effects .
  • Dynamic NMR : Detect conformational flexibility (e.g., hydroxymethyl rotation) causing solution-vs-solid-state differences .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation and scalability .
  • Catalyst recycling : Immobilized Pd catalysts for coupling reactions to reduce metal leaching .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) or crystallization from ethanol/water mixtures .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and crystallographic data on substituent orientation?

  • Variable-temperature NMR : Identify rotamers or ring puckering causing signal splitting .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) influencing solid-state conformation vs. solution .

Q. Why might biological activity vary between enantiomers or conformers?

  • Chiral HPLC separation : Resolve enantiomers and test individually for receptor binding or enzyme inhibition.
  • Molecular docking : Correlate active conformers (from crystal structures) with pharmacophore models .

Methodological Tables

Table 1: Key Spectral Signatures for Structural Validation

TechniqueKey ObservationsReference
¹⁹F NMRCF₃: -66.2 ppm (quartet, J = 10 Hz)
¹H NMRCH₂OH: δ 4.8 ppm (t, J = 5 Hz)
HRMS (ESI+)[M+H]⁺: m/z 206.0693 (calc. 206.0689)

Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
6-Methyl isomerPoor regiocontrolUse directing groups
Over-oxidizedExcess MnO₂Optimize stoichiometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.